molecular formula C8H14O2 B14786529 (1R,3S)-Methyl 3-methylcyclopentanecarboxylate

(1R,3S)-Methyl 3-methylcyclopentanecarboxylate

Cat. No.: B14786529
M. Wt: 142.20 g/mol
InChI Key: JEKZTDHRSRGRJE-UHFFFAOYSA-N
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Description

(1R,3S)-Methyl 3-methylcyclopentanecarboxylate is an organic compound with a specific stereochemistry, indicated by the (1R,3S) configuration. This compound is a methyl ester derivative of 3-methylcyclopentanecarboxylic acid. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-Methyl 3-methylcyclopentanecarboxylate typically involves the esterification of 3-methylcyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-Methyl 3-methylcyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: 3-methylcyclopentanecarboxylic acid.

    Reduction: 3-methylcyclopentanol.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,3S)-Methyl 3-methylcyclopentanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3S)-Methyl 3-methylcyclopentanecarboxylate depends on the specific reactions it undergoes. In general, the ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol. The stereochemistry of the compound can influence its reactivity and interaction with other molecules, particularly in enzyme-catalyzed reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methylcyclopentanecarboxylate: Lacks the specific (1R,3S) stereochemistry.

    Ethyl 3-methylcyclopentanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    3-methylcyclopentanecarboxylic acid: The parent acid form of the ester.

Uniqueness

The (1R,3S) configuration of Methyl 3-methylcyclopentanecarboxylate imparts unique stereochemical properties that can affect its reactivity and interactions in chemical and biological systems. This makes it distinct from other similar compounds that do not have the same stereochemistry.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

methyl 3-methylcyclopentane-1-carboxylate

InChI

InChI=1S/C8H14O2/c1-6-3-4-7(5-6)8(9)10-2/h6-7H,3-5H2,1-2H3

InChI Key

JEKZTDHRSRGRJE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)C(=O)OC

Origin of Product

United States

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